molecular formula C10H13NO4 B11460789 (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine CAS No. 1087790-61-1

(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine

Cat. No.: B11460789
CAS No.: 1087790-61-1
M. Wt: 211.21 g/mol
InChI Key: JWWLOGFPHCXLLW-UHFFFAOYSA-N
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Description

(4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methanamine is an organic compound with the molecular formula C10H13NO4 It is characterized by the presence of a benzo[d][1,3]dioxole ring substituted with methoxy groups at positions 4 and 7, and an amine group attached to the methylene carbon at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methanamine typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: The starting material, usually a catechol derivative, undergoes methoxylation to introduce methoxy groups at the desired positions.

    Introduction of the Amine Group: The methylene carbon is then functionalized with an amine group through a series of reactions, such as reductive amination or nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of (4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy and amine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The methoxy and amine groups play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4,7-Dimethoxy-1,3-benzodioxole): Lacks the amine group, making it less reactive in certain biological contexts.

    (4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propanoic acid: Contains a carboxylic acid group instead of an amine, leading to different chemical and biological properties.

Uniqueness

(4,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methanamine is unique due to the presence of both methoxy and amine groups, which confer distinct reactivity and potential biological activities. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

1087790-61-1

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(4,7-dimethoxy-1,3-benzodioxol-5-yl)methanamine

InChI

InChI=1S/C10H13NO4/c1-12-7-3-6(4-11)8(13-2)10-9(7)14-5-15-10/h3H,4-5,11H2,1-2H3

InChI Key

JWWLOGFPHCXLLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CN)OC)OCO2

Origin of Product

United States

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